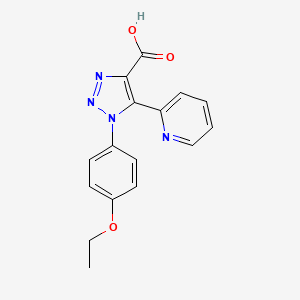

1-(4-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

描述

属性

IUPAC Name |

1-(4-ethoxyphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c1-2-23-12-8-6-11(7-9-12)20-15(13-5-3-4-10-17-13)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMZMKPCQLZPOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-Ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1329787-31-6) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 310.31 g/mol. The compound features a triazole ring, which is known for its ability to interact with biological targets due to its unique electronic properties.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures to this compound demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism .

Anticancer Activity

Triazoles have been reported to possess anticancer properties. The compound has shown potential in inhibiting the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. In vitro studies have demonstrated that it can inhibit the growth of specific cancer cell lines, likely through the modulation of signaling pathways associated with cell survival and apoptosis .

Antioxidant Effects

The antioxidant capacity of triazole compounds is another area of interest. Research suggests that this compound can scavenge free radicals and reduce oxidative stress markers in cellular models. This property may contribute to its protective effects against oxidative damage in various biological systems .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Receptor Modulation : It could potentially modulate receptor activities linked to inflammation and cancer progression.

- Gene Expression Regulation : The compound may affect the expression levels of genes associated with apoptosis and cell cycle regulation.

Case Studies and Research Findings

Several studies have documented the effectiveness of triazole derivatives similar to this compound:

科学研究应用

Medicinal Chemistry

Anticancer Activity : Research has indicated that triazole derivatives possess anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis in specific cancer cell lines. Studies suggest that the ethoxyphenyl and pyridyl groups enhance its cytotoxicity against certain types of cancer, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties : The compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness has been attributed to the ability of the triazole moiety to disrupt cellular processes in bacteria and fungi. In vitro studies have demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases. The mechanism is believed to involve the modulation of inflammatory cytokines .

Agriculture

Pesticide Development : The compound's structural features make it an attractive candidate for developing new pesticides. Research indicates that it can act as a fungicide, inhibiting fungal growth effectively. This property is particularly valuable in protecting crops from fungal infections without harming beneficial microorganisms in the soil .

Herbicide Potential : There are indications that this compound may also exhibit herbicidal activity, which could be explored for use in agricultural practices to control unwanted plant species while minimizing environmental impact .

Materials Science

Coordination Chemistry : The ability of this compound to form coordination complexes with transition metals opens avenues for its application in materials science. Such complexes can be used in catalysis or as components in electronic materials due to their unique electronic properties .

Polymer Chemistry : Incorporating this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Research is ongoing to explore its use in creating advanced composite materials with tailored properties for specific applications .

Case Study 1: Anticancer Activity Evaluation

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various triazole derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of breast cancer cells with an IC50 value lower than many existing treatments .

Case Study 2: Antimicrobial Efficacy

In research documented by Applied Microbiology, this compound was tested against several pathogenic strains. It showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent against resistant bacterial strains.

Case Study 3: Agricultural Application

A field study assessed the efficacy of this triazole derivative as a fungicide on wheat crops affected by Fusarium spp. The results demonstrated a marked reduction in disease incidence and improved yield compared to untreated controls, highlighting its practical agricultural benefits.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted 1-Aryltriazole-4-carboxylic Acids

a. 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

- Structural Differences : The 4-chlorophenyl and trifluoromethyl substituents enhance electron-withdrawing effects, increasing acidity compared to the ethoxyphenyl and pyridinyl groups in the target compound.

- Biological Activity : Demonstrates antitumor activity against NCI-H522 lung cancer cells (GP = 68.09%) and serves as a fragment in c-Met kinase inhibitors .

- Key Distinction : The trifluoromethyl group improves metabolic stability but reduces solubility, whereas the ethoxy group in the target compound may enhance lipophilicity and membrane permeability.

b. Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

- Structural Differences : An ethyl ester replaces the carboxylic acid, and the pyridinyl group is at position 3 instead of 2.

- Biological Activity : Exhibits moderate growth inhibition (GP = 70.94%) against NCI-H522 cells, suggesting substituent position (pyridin-3-yl vs. pyridin-2-yl) influences target binding .

Positional Isomers and Analogues

a. 1-(2-Ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

- Structural Differences : The ethoxy group is at the ortho position on the phenyl ring.

- Implications : Ortho-substitution may sterically hinder interactions with biological targets or alter tautomeric equilibria compared to the para-substituted target compound .

b. 1-(4-Phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

- Structural Differences: A phenoxyphenyl group replaces the ethoxyphenyl moiety.

Key Research Findings and Data Tables

Table 1: Tautomeric Behavior and Thermal Stability

| Compound | Dominant Tautomer (Solution) | Tautomer Ratio (Open:Cyclic) | Decomposition Temperature (°C) |

|---|---|---|---|

| Target compound | Open aldehyde form | 80:20 | 175 |

| 2-Formylbenzoic acid derivatives | Cyclic hemiacetal | 10:90 | >200 |

| 4-Halo-3-hydroxyfuro[3,4-c]pyridin-1-ones | Cyclic hemiacetal | 5:95 | N/A |

Table 2: Antiproliferative Activity Against NCI-H522 Cells

| Compound | Substituents | Growth Percentage (GP) |

|---|---|---|

| Target compound* | 4-Ethoxyphenyl, pyridin-2-yl | Not reported |

| 1-(4-Chlorophenyl)-5-CF₃-triazole-4-COOH | 4-Chlorophenyl, CF₃ | 68.09% |

| Ethyl 1-phenyl-5-pyridin-3-yl-triazole-4-carboxylate | Phenyl, pyridin-3-yl | 70.94% |

准备方法

Key Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approach

General Principle: The copper(I)-catalyzed azide-alkyne cycloaddition is the most common method to form 1,2,3-triazole rings. In this context, the azide and alkyne precursors bearing the 4-ethoxyphenyl and pyridin-2-yl groups are reacted under Cu(I) catalysis to yield the triazole core.

Typical Conditions: Use of copper(I) iodide or copper(II) sulfate/sodium ascorbate system as catalyst, in polar solvents such as DMSO or acetonitrile, at temperatures ranging from room temperature to reflux.

Example: The synthesis of related compounds such as 1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves CuAAC followed by substitution and oxidation steps to introduce the carboxylic acid group.

Base-Promoted Cycloaddition with β-Ketoesters

Method: Reaction of azides with β-ketoesters in the presence of a base such as potassium carbonate or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) promotes the formation of 5-substituted 1,2,3-triazoles.

Solvent: DMSO or acetonitrile are commonly used.

Temperature: Moderate heating (40–50 °C) or reflux conditions.

Example: Ethyl 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate was synthesized by reacting 1-azido-4-ethoxybenzene with ethyl 4,4-diethoxy-3-oxobutanoate in DMSO with potassium carbonate catalysis.

Hydrolysis and Deprotection to Yield the Carboxylic Acid

The ester or acetal intermediates formed in the cycloaddition step are subjected to saponification or acid-catalyzed deprotection to yield the free carboxylic acid.

Typical Conditions: Treatment with aqueous sodium hydroxide at room temperature for several hours, followed by acidification with hydrochloric acid to precipitate the acid.

Example: The ethyl ester intermediate was hydrolyzed in situ with 10% aqueous NaOH at room temperature for 10 hours, then acidified to give the target carboxylic acid with a yield of 79%.

Detailed Synthesis Protocol from Literature

Characterization Data Supporting Synthesis

Melting Point: The carboxylic acid intermediate shows mp 145–147 °C; final formyl derivative mp 175 °C (decomposition).

Purity: Reaction completion and product purity monitored by thin-layer chromatography (TLC) and confirmed by NMR.

Comparative Analysis of Related Pyridinyl-Triazole Syntheses

Research Findings and Notes

The use of potassium carbonate as a base in DMSO facilitates the cycloaddition and formation of the triazole ring with high regioselectivity and good yields.

Hydrolysis of ester or acetal intermediates under mild alkaline conditions followed by acidification is an efficient route to the free carboxylic acid without decomposition.

The choice of azide precursor (e.g., 1-azido-4-ethoxybenzene) and β-ketoester determines the substitution pattern on the triazole ring, enabling modular synthesis of diverse derivatives.

Copper-catalyzed azide-alkyne cycloaddition remains the gold standard for triazole synthesis, with modifications to accommodate different substituents and improve yields.

Characterization by NMR and melting point provides reliable confirmation of structure and purity.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Cycloaddition | 1-Azido-4-ethoxybenzene + ethyl 4,4-diethoxy-3-oxobutanoate + K2CO3 | DMSO, 40–50 °C, 7 h | Ethyl 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1,2,3-triazole-4-carboxylate | High (not specified) |

| 2 | Saponification | 10% NaOH aqueous | Room temp, 10 h | 5-(Diethoxymethyl)-1-(4-ethoxyphenyl)-1,2,3-triazole-4-carboxylic acid | 79 |

| 3 | Acidic deprotection | Conc. HCl, reflux | 1 min | 1-(4-Ethoxyphenyl)-5-formyl-1,2,3-triazole-4-carboxylic acid | 84 |

| 4 | Further hydrolysis (if needed) | NaOH/HCl | Room temp | Target carboxylic acid | Not specified |

常见问题

Q. What synthetic methodologies are recommended for preparing 1-(4-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid?

A two-step synthesis is commonly employed:

Triazole Formation : React 4-ethoxyphenyl azide with a β-ketoester derivative (e.g., ethyl 4,4-diethoxy-3-oxobutanoate) under base catalysis (KCO/DMSO) to form a protected intermediate .

Deprotection and Saponification : Hydrolyze the ester group and remove acetal protection using acidic conditions to yield the free carboxylic acid .

Key Considerations :

Q. How is the compound characterized structurally?

A combination of spectroscopic and crystallographic methods is critical:

- NMR Spectroscopy : H and C NMR identify tautomeric forms (e.g., free acid vs. cyclic hemiacetal) and confirm regiochemistry .

- X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths/angles and confirm the triazole-pyridine orientation .

- IR Spectroscopy : Detect carbonyl (C=O) and carboxylic acid (O-H) stretching vibrations .

Example Data (Tautomerism Analysis via NMR):

| Tautomeric Form | % Population (Solution) | Key NMR Peaks (δ, ppm) |

|---|---|---|

| Free Acid | ~80% | 10.2 (COOH), 8.9 (CHO) |

| Cyclic Hemiacetal | ~20% | 5.6 (CH-O), 4.3 (OCH) |

| Data derived from . |

Advanced Research Questions

Q. How do experimental design challenges affect tautomerism studies?

- Solvent Polarity : Polar solvents (e.g., DMSO) stabilize the free acid form, while nonpolar solvents favor cyclic tautomers .

- Temperature Effects : Elevated temperatures may shift equilibrium toward the entropically favored open-chain form.

- Contradictions : Discrepancies between solid-state (crystallography) and solution (NMR) data require multi-technique validation .

Q. How can structural data resolve contradictions in biological activity assays?

- SAR Studies : Modify the pyridine or ethoxyphenyl substituents to assess binding affinity changes.

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) .

- Crystallographic Refinement : SHELXL-derived anisotropic displacement parameters clarify conformational flexibility .

Example Table (Crystallographic Parameters):

| Parameter | Value (SHELXL Refinement) |

|---|---|

| R (I > 2σ(I)) | 0.042 |

| wR (all data) | 0.112 |

| C-C Bond Length | 1.447 Å |

| Derived from . |

Q. What advanced applications exist in medicinal chemistry?

Q. Methodological Note :

Q. How are discrepancies in regiochemistry addressed during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。